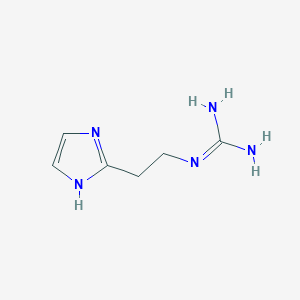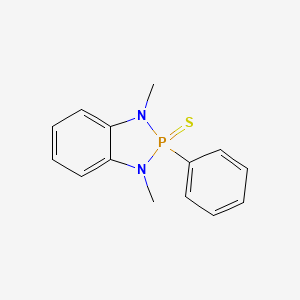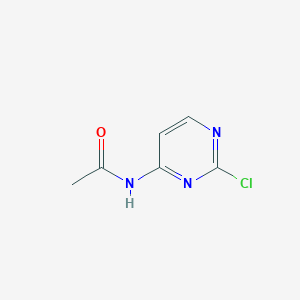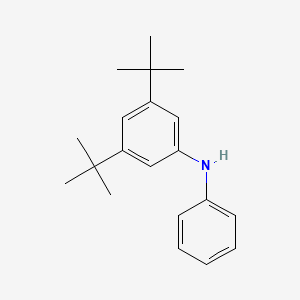
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is an organic compound with the molecular formula C14H12S4 It is characterized by its unique structure, which includes multiple sulfur atoms and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine typically involves the condensation of 1,2-disulfenyl chlorides under the influence of elemental copper . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur in the presence of appropriate catalysts and reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,10-Dinitro-3,8-bis(trifluoromethyl)dibenzo(c,g)(1,2,5,6)tetrathiocine
- Benzo©(1,2,5,6)benzodioxadiazocine
- 5,6,11,12-Tetrahydro-5,6,11,12-tetraphenyldibenzo(c,g)(1,2,5,6)tetraphosphocin
Uniqueness
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
66086-39-3 |
|---|---|
Molekularformel |
C14H12S4 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
2,8-dimethylbenzo[c][1,2,5,6]benzotetrathiocine |
InChI |
InChI=1S/C14H12S4/c1-9-3-5-11-13(7-9)17-16-12-6-4-10(2)8-14(12)18-15-11/h3-8H,1-2H3 |
InChI-Schlüssel |
VSTYQQKTLXKBME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SSC3=C(C=CC(=C3)C)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)

![methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12813510.png)









![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)
![N-[(2R,3S,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12813566.png)
